(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains a pyrazole ring and an azepane ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . Azepane, on the other hand, is a seven-membered saturated ring with one nitrogen atom and six carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction . Azepanes can also participate in various reactions, including ring-opening reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrazole and azepane rings could potentially influence its solubility, boiling point, and melting point .
Scientific Research Applications
Synthesis and Biological Evaluation
Pyrazole derivatives are known for their significant role in heterocyclic chemistry, often utilized in organic synthesis due to their biological and pharmacological properties. The synthesis of tri-substituted pyrazoles involves cyclocondensation of 1,3-dicarbonyl with hydrazine derivatives. These compounds, including derivatives like (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone, have shown moderate antibacterial and antioxidant activities, which were further supported by DFT and molecular docking analyses (Golea Lynda, 2021).
Potential Antimicrobial and Anticancer Agents
Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Among these, specific compounds exhibited higher anticancer activity than the reference drug doxorubicin, showing the significant potential of pyrazole derivatives in developing new therapeutic agents (H. Hafez et al., 2016).
Antipyrine Derived Schiff Base for Metal Ion Detection
An antipyrine derived Schiff base has been developed as a colorimetric sensor for Fe(III) and a "turn-on" fluorescent sensor for Al(III), showcasing the application of pyrazole derivatives in chemical sensing. This sensor demonstrated remarkable colorimetric and fluorescence responses towards these metal ions, indicating its utility in environmental and analytical chemistry (P. P. Soufeena, K. Aravindakshan, 2019).
Mechanism of Action
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13-18(14(2)21-20-13)19(23)22-11-5-4-6-16(12-22)15-7-9-17(24-3)10-8-15/h7-10,16H,4-6,11-12H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRXVVVAGPHGDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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